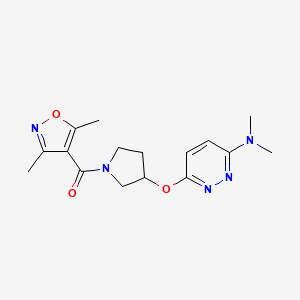

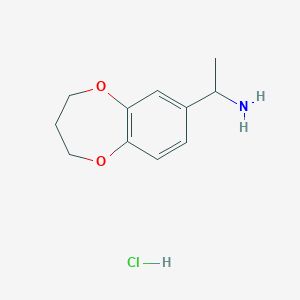

5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family, which is known for its diverse biological activities.

Scientific Research Applications

Antifungal and Antimicrobial Properties

1,2-oxazoles, a class to which the specified compound belongs, have been explored for their potential in pharmacology, particularly in antifungal and antimicrobial applications. Research has shown the synthesis of novel 1,2-oxazole compounds with promising antifungal and antimicrobial properties. For instance, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer and antimicrobial activities, highlighting the potency of oxazole derivatives in medical applications (Katariya et al., 2021).

Amyloidogenesis Inhibition

Oxazoles have been investigated for their role in inhibiting amyloid fibril formation, a process implicated in various neurodegenerative diseases. A study designing and synthesizing oxazole derivatives found that certain substituents on the oxazole ring significantly reduced amyloidogenesis, which is crucial for therapeutic approaches in diseases like Alzheimer's (Razavi et al., 2005).

Coordination Chemistry in Organic Synthesis

Oxazoline ligands, closely related to 1,2-oxazoles, have been widely used in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers, making them valuable in coordination chemistry (Gómez et al., 1999).

Inhibitors in Chemical Reactions

The compound class encompassing 1,2-oxazoles has been utilized as effective scaffolds in synthetic chemistry. For example, 2-(halomethyl)-4,5-diaryloxazoles have been used for synthetic elaboration, demonstrating their utility as reactive scaffolds and inhibitors in various chemical reactions (Patil & Luzzio, 2016).

Neuroprotective and Neurotrophic Effects

Some oxazole derivatives have shown promising results as inducers of brain-derived neurotrophic factor (BDNF), essential for neuroprotection and neuroregeneration. A study synthesized a series of 5-(omega-aryloxyalkyl)oxazole derivatives and evaluated their effects on BDNF production, demonstrating their potential in treating neurodegenerative diseases (Maekawa et al., 2003).

properties

IUPAC Name |

5-(1-chloroethyl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c1-9(2)11-4-6-12(7-5-11)13-8-14(10(3)15)17-16-13/h4-7,9-10,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKETYGJUYTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)

![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)

![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2533572.png)

![Methyl 5-[(5-methyl-3,4-dinitropyrazolyl)methyl]furan-2-carboxylate](/img/structure/B2533577.png)

![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2533578.png)